1,4-PHENYLENEBIS(TRIETHOXYSILANE)

Periodic Mesoporous Organosilica Mesophase Engineering Structure-Directing Agent

1,4-Phenylenebis(triethoxysilane), systematically named 1,4-bis(triethoxysilyl)benzene and abbreviated BTEB, is a bridged organosilane precursor of molecular formula C₁₈H₃₄O₆Si₂ (MW 402.6 g/mol) featuring a rigid para-phenylene core symmetrically end-capped with two hydrolyzable triethoxysilyl groups. The compound is a colorless to pale yellow liquid with density 1.015 g/mL at 25 °C, boiling point 130–133 °C at 0.5 mmHg, and refractive index n20/D 1.456.

Molecular Formula C18H34O6Si2
Molecular Weight 402.6 g/mol
CAS No. 151980-62-0
Cat. No. B8703564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-PHENYLENEBIS(TRIETHOXYSILANE)
CAS151980-62-0
Molecular FormulaC18H34O6Si2
Molecular Weight402.6 g/mol
Structural Identifiers
SMILESCCO[Si](C1=CC=CC=C1[Si](OCC)(OCC)OCC)(OCC)OCC
InChIInChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-15-13-14-16-18(17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3
InChIKeyJIOGKDWMNMIDEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Phenylenebis(triethoxysilane) (BTEB) – Core Physicochemical Identity and Procurement Clarification


1,4-Phenylenebis(triethoxysilane), systematically named 1,4-bis(triethoxysilyl)benzene and abbreviated BTEB, is a bridged organosilane precursor of molecular formula C₁₈H₃₄O₆Si₂ (MW 402.6 g/mol) featuring a rigid para-phenylene core symmetrically end-capped with two hydrolyzable triethoxysilyl groups [1]. The compound is a colorless to pale yellow liquid with density 1.015 g/mL at 25 °C, boiling point 130–133 °C at 0.5 mmHg, and refractive index n20/D 1.456 . CRITICAL PROCUREMENT NOTE: The CAS number 151980-62-0, as supplied in the query, corresponds to the 1,2-phenylenebis[triethoxysilane] (ortho) isomer, NOT the 1,4-isomer . The correct CAS registry number for the 1,4-isomer is 2615-18-1. Scientific and industrial buyers must verify CAS-to-isomer correspondence before ordering to avoid receiving the incorrect regioisomer, as the geometric disposition of silyl groups dictates the mesophase architecture and material properties of the resulting condensed products [2][3].

Why 1,4-Phenylenebis(triethoxysilane) Cannot Be Interchanged with Other Bridged or Non-Bridged Silanes


In bridged polysilsesquioxane and periodic mesoporous organosilica (PMO) synthesis, the organic bridge is not a spectator but a structural determinant. The para-phenylene bridge of BTEB imposes a linear, rigid-rod geometry with a Si···Si distance of approximately 5.8 Å that templates specific mesophase symmetries (cubic Pm3̄n) and molecular-scale periodicity within pore walls [1][2]. Replacing BTEB with its meta isomer (1,3-BTEB) switches the mesophase to 2D-hexagonal p6mm [1]; substituting with the flexible ethylene bridge (BTEE) increases pore diameter but reduces thermal stability by ~200 °C [3]; and using non-bridged tetraethoxysilane (TEOS) eliminates organic functionality, narrows the synthesis temperature window for cubic phases, and reduces framework hydrophobicity [4]. Even between para- and meta-phenylene PMO nanoparticles, the isomer choice produces drastically different porosity, thermal stability, and particle morphology [5]. Generic substitution without understanding these bridge-specific structure-directing effects leads to uncontrolled mesophase outcomes, altered pore architectures, and unpredictable material performance.

Quantitative Differentiation Evidence for 1,4-Phenylenebis(triethoxysilane) (BTEB) Against Closest Analogs


Mesophase Symmetry Control: 1,4-BTEB Yields Cubic Pm3̄n Whereas 1,3-BTEB Yields Hexagonal p6mm

Under identical acidic sol–gel condensation conditions with cetyltrimethylammonium bromide (CTAB) surfactant, the para-substituted 1,4-bis(triethoxysilyl)benzene (1,4-BTEB) exclusively directs the formation of a three-dimensional cubic Pm3̄n mesophase, whereas the meta-substituted 1,3-bis(triethoxysilyl)benzene (1,3-BTEB) yields a two-dimensional hexagonal p6mm mesophase [1][2]. This structural divergence arises from the linear rigid-rod geometry of the para isomer (Si···Si intermolecular distance ~5.8 Å) versus the kinked geometry of the meta isomer, which alters the effective packing parameter at the surfactant–silica interface [2].

Periodic Mesoporous Organosilica Mesophase Engineering Structure-Directing Agent

Thermal Stability: Phenylene-Bridged OSG Stable to ~400 °C vs. Ethylene-Bridged OSG Degrading at ~200 °C

In a comparative annealing study (200–1000 °C, 30 min) of spin-coated organosilicate glass (OSG) films containing methylene (Me-OSG), ethylene (Et-OSG), or phenylene (Ph-OSG, derived from BTEB) bridges, Ph-OSG films demonstrated remarkable resistance to temperatures of ~400 °C without framework collapse, whereas Et-OSG films began to degrade at just 200 °C in air due to oxidative cleavage of the ethylene bridge [1]. The Ph-OSG films also exhibited the highest Young's Modulus (YM ≈ 6.7 GPa) and the smallest pore radius (R ≈ 1 nm) after 400 °C annealing, compared to Me-OSG films which showed the largest pore radius (R = 1.7–2.2 nm) at 400–550 °C [1].

Organosilicate Glass Thermal Stability Low-k Dielectric Films

Pd Catalyst Support: Benzene-PMO Enables Lower-Temperature Pd²⁺ Reduction (75 °C) via π-Interaction vs. Ethane-PMO (120 °C) and Pure Silica PMS (130 °C)

Temperature-programmed reduction (TPR) of 1.0 wt% Pd supported on three mesoporous materials—Benzene-PMO (from BTEB), Ethane-PMO (from BTEE), and periodic mesoporous silica (PMS, from TEOS)—revealed markedly different Pd²⁺ reducibility. Pd/Benzene-PMO exhibited a major reduction peak at 75 °C, attributed to Pd²⁺ species localized in hydrophobic regions via interaction with the π-electron clouds of the phenylene bridges. In contrast, Pd/Ethane-PMO showed its main reduction peak at 120 °C, and Pd/PMS at 130 °C [1]. Additionally, Benzene-PMO possessed the highest BET surface area (1083 m²/g), the smallest pore diameter (31 Å), and the thickest pore walls (29 Å) among the three supports—compared to Ethane-PMO (1070 m²/g, 38 Å, 28 Å) and PMS (965 m²/g, 44 Å, 16 Å) [1].

Pd Nanoparticle Catalysis Suzuki Coupling Catalyst Support Design

Para- vs. Meta-Phenylene PMO Nanoparticles: Para Isomer Delivers Higher Porosity and Thermal Stability

In the first comparative structure–property investigation of PMO nanoparticles (NPs) based on meta-phenylene vs. para-phenylene bridges, Croissant et al. observed that the change of isomer drastically affects the structure, morphology, size, porosity, and thermal stability of the resulting PMO materials. The para-based PMO (derived from 1,4-BTEB) exhibited much higher porosity and thermal stability than its meta counterpart, attributed to higher molecular-scale periodicity within the organosilica framework enabled by the linear symmetry of the para bridge [1]. Furthermore, the para isomer uniquely generated multipodal NP morphologies at very low stirring speeds, a morphological control not accessible with the meta isomer [1].

PMO Nanoparticles Drug Delivery Nanomedicine

Cubic PMO Synthesis Temperature Window: BTEB Enables 0–100 °C Range vs. TEOS Which Loses Cubic Phase Outside Narrow Window

Wu et al. demonstrated that cubic Pm3̄n benzene-bridged PMOs synthesized from 1,4-BTEB and 3-mercaptopropyltrimethoxysilane (MPTMS) in a highly acidic medium with CTAB could be prepared across a wide temperature window from 0 to 100 °C without any undesirable phase transformation to a hexagonal mesophase [1]. In direct contrast, when BTEB was replaced by tetraethoxysilane (TEOS) as the silicon source for conventional SBA-1 synthesis (also Pm3̄n symmetry), the cubic phase could not be maintained across this broad temperature range. The authors attributed this beneficial effect to the benzene-linking spacer of BTEB, which enlarges the effective head group area of the surfactant against temperature changes and thereby prevents the cubic-to-hexagonal phase transformation [1].

Cubic Mesoporous Silica Adsorbent Synthesis Phase Stability

Sulfonic Acid-Functionalized BTEB-PMO Outperforms MCM-41, HMS, and SBA-15 in Phenol Isopropylation Stability

Sulfonic acid-functionalized phenylene-bridged PMOs prepared via sol–gel polymerization of 1,4-BTEB or co-condensation of BTEB with MPTMS were benchmarked against sulfonated MCM-41, HMS, and SBA-15 mesoporous silicas in gas-phase phenol isopropylation [1]. The PMO-based solid acid catalysts exhibited markedly superior catalytic stability compared to all three purely inorganic mesoporous counterparts, with the BTEB-derived framework providing enhanced hydrothermal and mechanical integrity under continuous-flow reaction conditions [1]. Additionally, the PMO-based catalysts showed significantly different selectivities in the Fries rearrangement of phenyl acetate compared to homogeneous catalysis, and the benzenesulfonic acid-terminated PMO variant displayed higher activity and altered selectivity in 2-phenylpropene dimerization and ketoisophorone rearrangement–aromatization relative to propanesulfonic acid-functionalized analogues [1].

Solid Acid Catalysis Friedel-Crafts Alkylation Phenol Isopropylation

Evidence-Backed Application Scenarios Where 1,4-Phenylenebis(triethoxysilane) (BTEB) Provides Quantifiable Advantage


Cubic PMO Catalyst Supports Requiring 3D Pore Connectivity and Low-Temperature Metal Activation

For heterogeneous catalyst systems demanding isotropic pore networks and strong metal–support interactions, BTEB is the precursor of choice. Its rigid para-phenylene bridge directs the formation of cubic Pm3̄n mesophases with 3D interconnected porosity [1], while the π-electron system of the phenylene walls enables Pd²⁺ reduction at 75 °C—approximately 45 °C lower than achievable with BTEE-derived Ethane-PMO and 55 °C lower than pure silica PMS [2]. The resulting Benzene-PMO supports offer the highest BET surface area (1083 m²/g), smallest pores (31 Å), and thickest walls (29 Å) among common PMO and silica supports [2], directly benefiting catalyst dispersion and hydrothermal durability in Suzuki coupling and related cross-coupling reactions.

High-Temperature Low-k Dielectric Films for Semiconductor BEOL Integration

BTEB-derived phenylene-bridged organosilicate glass (Ph-OSG) thin films are uniquely suited for back-end-of-line (BEOL) dielectric applications requiring thermal processing at 300–400 °C. Unlike ethylene-bridged films (Et-OSG) that begin oxidative degradation at merely 200 °C, Ph-OSG films maintain structural integrity to ~400 °C while achieving the highest Young's Modulus (~6.7 GPa) and smallest pore radius (~1 nm) among methylene-, ethylene-, and phenylene-bridged OSG films [3]. The combination of sub-2-nm pores for reduced dielectric constant and thermal resilience to BEOL processing temperatures makes BTEB the only viable bridged silane precursor for this application class [3].

Selective Hg²⁺ and Ag⁺ Adsorbents with Robust Cubic Mesostructure Across Broad Synthesis Conditions

For the one-pot direct synthesis of thiol-functionalized cubic PMO adsorbents targeting Hg²⁺ and Ag⁺ removal from wastewater, BTEB offers an irreplaceable advantage: the benzene bridge stabilizes the cubic Pm3̄n phase across a 0–100 °C synthesis temperature window, whereas TEOS-based SBA-1 loses cubic symmetry outside its narrow operational range [4]. This process robustness enables industrial-scale manufacturing with relaxed temperature control requirements. The resulting materials exhibit high adsorption affinity and selectivity for Hg²⁺ and Ag⁺ over Cd²⁺, Co²⁺, and Pb²⁺, with the thiol–metal binding confirmed by a characteristic ¹³C NMR chemical shift from 27 to 37 ppm (Hg²⁺) and 34 ppm (Ag⁺) [4].

Para-Phenylene PMO Nanoparticles for High-Capacity Multicargo Drug Delivery

For nanomedicine applications requiring maximal drug/dye loading and morphological versatility, BTEB-derived para-phenylene PMO nanoparticles outperform their meta-phenylene counterparts in both porosity and thermal stability [5]. The para isomer uniquely enables multipodal NP architectures at low stirring speeds and can achieve unprecedented cargo payloads of 40–110 wt% [5]. Critically, cargo stability within PMO pores does not require pore capping—unlike pure silica nanoparticles—and pH-triggered autonomous release in cancer cells achieves nearly 70% cell killing, demonstrating that the BTEB-derived framework provides both high capacity and biologically relevant release kinetics [5].

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